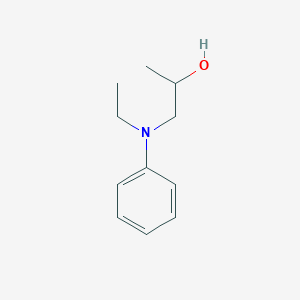

1-(N-Ethylanilino)propan-2-ol

説明

Structure

3D Structure

特性

CAS番号 |

16078-88-9 |

|---|---|

分子式 |

C11H17NO |

分子量 |

179.26 g/mol |

IUPAC名 |

1-(N-ethylanilino)propan-2-ol |

InChI |

InChI=1S/C11H17NO/c1-3-12(9-10(2)13)11-7-5-4-6-8-11/h4-8,10,13H,3,9H2,1-2H3 |

InChIキー |

FLSMFIOMSYLMGZ-UHFFFAOYSA-N |

SMILES |

CCN(CC(C)O)C1=CC=CC=C1 |

正規SMILES |

CCN(CC(C)O)C1=CC=CC=C1 |

他のCAS番号 |

16078-88-9 |

製品の起源 |

United States |

An In-Depth Technical Guide to the Basic Properties of 1-(N-Ethylanilino)propan-2-ol

Executive Summary

1-(N-Ethylanilino)propan-2-ol is a β-amino alcohol derivative of N-ethylaniline, a molecule possessing structural motifs of significant interest in medicinal chemistry and materials science. Its core chemical feature is the basicity of its tertiary amine nitrogen, which is modulated by the competing electronic effects of an electron-donating ethyl group and an electron-withdrawing phenyl group. This guide provides a comprehensive analysis of this basicity, alongside physicochemical properties, synthetic protocols, and the profound implications of its acid-base chemistry on its application, particularly within drug development. Understanding the pKa of this compound is paramount, as it governs critical pharmacokinetic properties including solubility, membrane permeability, and suitability for salt formation, all of which are decisive factors in the journey from a chemical entity to a therapeutic agent.

Introduction

Overview of 1-(N-Ethylanilino)propan-2-ol

1-(N-Ethylanilino)propan-2-ol is an organic molecule that integrates three key functional groups: a secondary alcohol, a tertiary amine, and a phenyl ring. This unique combination classifies it as a substituted β-amino alcohol, a structural class renowned for its presence in a wide array of biologically active compounds. The central focus of this guide is the nitrogen atom, whose lone pair of electrons imparts basic (proton-accepting) properties to the molecule.

Significance in Chemical and Pharmaceutical Sciences

The basicity of a molecule is not merely an academic descriptor; it is a critical determinant of its real-world behavior. In pharmaceutical sciences, the acid-base dissociation constant (pKa) is a key parameter that influences a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[1][2] The degree of ionization of a drug at physiological pH (typically 7.4) dictates its ability to cross lipidic cell membranes (favoring the neutral form) and its solubility in aqueous environments like blood plasma (favoring the ionized form).[3][4] Therefore, a thorough understanding of the basic properties of 1-(N-Ethylanilino)propan-2-ol is essential for its rational application as a pharmaceutical intermediate or a scaffold in drug discovery.

Physicochemical Properties

Quantitative data for 1-(N-Ethylanilino)propan-2-ol is not widely published. The following table summarizes its core identifiers along with properties extrapolated from its constituent parts, N-ethylaniline and propan-2-ol, to provide a scientifically grounded estimation.

| Property | Value / Description | Source / Rationale |

| IUPAC Name | 1-(N-ethylanilino)propan-2-ol | --- |

| Synonyms | 1-(Ethylphenylamino)-2-propanol | --- |

| Molecular Formula | C₁₁H₁₇NO | --- |

| Molecular Weight | 179.26 g/mol | Calculated |

| Appearance | Expected to be a liquid or low-melting solid, potentially pale yellow to brown. | Based on analogs like N-ethylaniline (liquid) and 2-(N-Ethylanilino)ethanol (solid).[5][6] |

| Boiling Point | > 205 °C | Expected to be significantly higher than N-ethylaniline (205 °C) due to increased mass and hydrogen bonding from the -OH group.[7][8] |

| Solubility | Slightly soluble in water; soluble in organic solvents like ethanol, ether, and acetone. | The aniline moiety reduces water solubility compared to simple amino alcohols. N-ethylaniline has limited water solubility.[7][9] |

| CAS Number | Data not readily available. A related isomer, 1-(Ethylamino)propan-2-ol, has CAS 40171-86-6.[10] | --- |

Synthesis and Characterization

Primary Synthetic Route

The most direct and common synthesis of 1-(N-Ethylanilino)propan-2-ol is through the nucleophilic ring-opening of propylene oxide with N-ethylaniline.[11] This reaction is a classic example of the synthesis of β-amino alcohols.

Reaction: N-Ethylaniline + Propylene Oxide → 1-(N-Ethylanilino)propan-2-ol

The nitrogen atom of N-ethylaniline acts as the nucleophile, attacking one of the carbon atoms of the epoxide ring. In the absence of a catalyst, the attack preferentially occurs at the less sterically hindered carbon of propylene oxide, yielding the desired propan-2-ol isomer.

Causality of Reagents and Conditions

-

N-Ethylaniline: Serves as the nitrogen nucleophile. It can be synthesized by reacting aniline with ethanol.[12]

-

Propylene Oxide: The electrophile, providing the three-carbon hydroxypropyl chain. It is a readily available, albeit volatile and flammable, chemical intermediate.[13][14]

-

Catalyst (Optional): While the reaction can proceed thermally, a Lewis acid catalyst such as Lithium Bromide (LiBr) can be employed to activate the epoxide ring, making it more susceptible to nucleophilic attack and allowing for milder reaction conditions.[11]

-

Solvent: The reaction is often performed neat (without a solvent) to maximize reactant concentration.[11]

Core Focus: Basicity and Acid-Base Chemistry

The fundamental basic property of 1-(N-Ethylanilino)propan-2-ol is its ability to accept a proton (H⁺) at the tertiary nitrogen atom, forming a protonated, positively charged ammonium ion.

Protonation Equilibrium: C₆H₅N(C₂H₅)CH₂CH(OH)CH₃ + H₂O ⇌ [C₆H₅N⁺H(C₂H₅)CH₂CH(OH)CH₃] + OH⁻

Structural Determinants of Basicity

The basicity of the nitrogen atom is a delicate balance of competing electronic effects within the molecule's structure.

-

Inductive Effect (+I): The ethyl group (-CH₂CH₃) is an electron-donating group. It pushes electron density towards the nitrogen atom, increasing the electron density of the lone pair and making it more available to bond with a proton. This effect increases basicity.

-

Resonance Effect (-M): The phenyl group (C₆H₅) is electron-withdrawing via resonance. The nitrogen's lone pair can be delocalized into the aromatic π-system. This delocalization reduces the availability of the lone pair for protonation, thereby significantly decreasing basicity.

-

Substituent Effect: The 2-hydroxypropyl group has a weak electron-withdrawing inductive effect due to the oxygen atom, which may slightly decrease basicity compared to N-ethylaniline.

The dominant effect is the resonance delocalization by the phenyl ring, which makes N-alkylanilines considerably weaker bases than aliphatic amines, but stronger bases than aniline itself due to the inductive effect of the alkyl group.

Caption: Electronic effects influencing the basicity of the nitrogen atom.

Quantitative Assessment (pKa)

The pKa value refers to the acid dissociation constant of the conjugate acid (the protonated form). A higher pKa value indicates a stronger base.

Experimental Protocols

Protocol: Synthesis via Epoxide Ring Opening

This protocol is a representative method for synthesizing the title compound.

Safety: N-ethylaniline is toxic. Propylene oxide is extremely flammable and a suspected carcinogen. This procedure must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).

-

Reactor Setup: To a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add N-ethylaniline (1.0 eq).

-

Reagent Addition: Slowly add propylene oxide (1.1 eq) to the flask at room temperature with stirring. The reaction is often exothermic. If necessary, use a water bath to control the temperature.

-

Reaction: Heat the mixture to a gentle reflux (e.g., 80-100 °C) and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: After cooling to room temperature, remove any unreacted propylene oxide and N-ethylaniline under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure 1-(N-Ethylanilino)propan-2-ol.

-

Characterization: Confirm the structure of the product using ¹H NMR, ¹³C NMR, and IR spectroscopy.[17] The IR spectrum should clearly show a broad O-H stretch around 3400 cm⁻¹.[18][19]

Protocol: pKa Determination by Potentiometric Titration

This method provides a reliable, self-validating system for experimentally determining the pKa.[20][21][22]

-

Sample Preparation: Accurately weigh a sample of 1-(N-Ethylanilino)propan-2-ol and dissolve it in a known volume of deionized water (or a water/co-solvent mixture if solubility is low) to create a solution of known concentration (e.g., 0.01 M).

-

Titration Setup: Place the solution in a beaker with a magnetic stirrer. Calibrate a pH meter with standard buffer solutions (pH 4, 7, 10) and immerse the electrode in the sample solution.

-

Titration: Fill a burette with a standardized solution of a strong acid (e.g., 0.1 M HCl). Add the titrant in small, precise increments (e.g., 0.1 or 0.2 mL).

-

Data Acquisition: After each increment, allow the pH reading to stabilize and record the pH and the total volume of titrant added.

-

Data Analysis:

-

Plot the recorded pH values (y-axis) against the volume of HCl added (x-axis) to generate a titration curve.

-

Determine the volume of titrant at the equivalence point (the point of steepest inflection).

-

The half-equivalence point is exactly half of this volume.

-

Find the pH on the curve that corresponds to the half-equivalence point. At this point, pH = pKa .

-

Caption: Experimental workflow for pKa determination via potentiometric titration.

Applications and Relevance in Drug Development

Impact of Basicity on Pharmacokinetics

The pKa of ~5.2 has critical implications for the behavior of 1-(N-Ethylanilino)propan-2-ol or any drug derived from it in the body.[2]

-

In the Stomach (pH 1-3): The pH is well below the pKa. The compound will be almost entirely protonated (ionized). This makes it highly water-soluble but poorly permeable across the lipid stomach lining.

-

In the Intestine (pH 6-7.4): The pH is above the pKa. A significant fraction of the compound will be in its neutral, un-ionized form. This form is more lipophilic and can be absorbed across the intestinal wall into the bloodstream.[23]

-

In the Blood (pH 7.4): The pH is significantly above the pKa, meaning the majority of the compound will exist in its neutral, lipid-soluble form, allowing for distribution into tissues.

Considerations for Salt Formation

A key strategy in drug development is to convert a basic drug into a salt (e.g., a hydrochloride salt) to improve its stability and aqueous solubility for formulation.[2] By reacting 1-(N-Ethylanilino)propan-2-ol with an acid like HCl, the basic nitrogen is protonated, forming an ionic salt that is typically a crystalline solid with much higher water solubility than the free base. This is crucial for developing parenteral (injectable) or consistent oral dosage forms.

Conclusion

1-(N-Ethylanilino)propan-2-ol is a weakly basic compound, a property dictated primarily by the resonance-withdrawing effect of its aniline ring, which is slightly counteracted by the inductive donation of the N-ethyl group. Its estimated pKa of ~5.2 is the single most important parameter for predicting its behavior in chemical and biological systems. For researchers in drug development, this pKa value provides the foundational knowledge needed to predict absorption and distribution, design appropriate formulations through salt formation, and ultimately harness the potential of this versatile β-amino alcohol scaffold for therapeutic applications. The experimental protocols provided herein offer a robust framework for its synthesis and the empirical validation of its core basic properties.

References

View References

-

ChemBK. (2025, August 19). N-Ethylaniline. Retrieved from [Link]

-

Amazon AWS. (2018, May 1). What does pKa mean and why can it influence drug absorption and excretion? Retrieved from [Link]

-

ProPharma. (2023, December 13). What is pKa and how is it used in drug development? Retrieved from [Link]

-

Manallack, D. T., Prankerd, R. J., Yuriev, E., Oprea, T. I., & Chalmers, D. K. (2007, September 17). The pKa Distribution of Drugs: Application to Drug Discovery. PMC. Retrieved from [Link]

-

FooDB. (2010, April 8). Showing Compound N-Ethylaniline (FDB004541). Retrieved from [Link]

-

MDPI. (2023, May 20). Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models. Retrieved from [Link]

-

Drug Hunter. (2022, July 16). Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table. Retrieved from [Link]

-

YouTube. (2022, February 11). Drug's pKa and its absorption. Retrieved from [Link]

-

ChemWhat. N-Ethylaniline CAS#: 103-69-5. Retrieved from [Link]

-

ACS Publications. Potentiometric Determination of the Base Strength of Amines in Non-protolytic Solvents. Retrieved from [Link]

-

GRG Life Sciences. CAS NO 40171-86-6 1-(Ethylamion)Propan-2-Ol. Retrieved from [Link]

-

Scholaris. (2022, January 6). Measurement and Prediction of pKa of Linear and Cyclic Amines Using Group-Additivity. Retrieved from [Link]

-

PMC. Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide. Retrieved from [Link]

-

Pharmaffiliates. CAS No : 40171-86-6| Chemical Name : 1-(Ethylamino)propan-2-ol. Retrieved from [Link]

-

Chemsrc. (2025, August 26). 1-(N-ethylanilino)propan-2-one | CAS#:31399-19-6. Retrieved from [Link]

-

PubChem. 1-[Ethyl(methyl)amino]propan-2-ol. Retrieved from [Link]

-

EPA. (2025, October 15). N-Ethylaniline Properties. Retrieved from [Link]

-

PrepChem.com. Synthesis of N-ethylaniline. Retrieved from [Link]

-

Ataman Kimya. PROPAN-2-OL. Retrieved from [Link]

-

FooDB. (2010, April 8). Showing Compound 2-Propanol (FDB008282). Retrieved from [Link]

-

ResearchGate. (2026, January 25). Green synthesis of propylene oxide directly from propane. Retrieved from [Link]

-

Doc Brown's Advanced Organic Chemistry. propan-2-ol low high resolution H-1 proton nmr spectrum. Retrieved from [Link]

-

PMC. (2022, December 13). Green synthesis of propylene oxide directly from propane. Retrieved from [Link]

-

NIST. 2-Propanol, 1-amino-. Retrieved from [Link]

-

Sciencemadness Discussion Board. (2008, August 2). Propylene (oxide) synthesis. Retrieved from [Link]

-

TSI Journals. Propylene oxide ring opening with aniline:a combined experim. Retrieved from [Link]

-

Chemistry Stack Exchange. (2018, February 1). Distinguishing propan-2-ol from ethanol using IR spectroscopy. Retrieved from [Link]

-

ResearchGate. Mid-IR transmission spectra of propan-1-ol and propan-2-ol. Retrieved from [Link]

-

Gordon Harris. (2018, July 12). What Is The Difference Between Propan-1-ol and Propan-2-ol?. Retrieved from [Link]

-

Wikipedia. Isopropyl alcohol. Retrieved from [Link]

Sources

- 1. The pKa Distribution of Drugs: Application to Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. drughunter.com [drughunter.com]

- 3. wordpress-futures-prod.s3.ap-southeast-2.amazonaws.com [wordpress-futures-prod.s3.ap-southeast-2.amazonaws.com]

- 4. What is pKa and how is it used in drug development? [pion-inc.com]

- 5. N-Ethylaniline | 103-69-5 [chemicalbook.com]

- 6. N-乙基-N-羟乙基苯胺 99% | Sigma-Aldrich [sigmaaldrich.com]

- 7. chembk.com [chembk.com]

- 8. chemwhat.com [chemwhat.com]

- 9. Page loading... [wap.guidechem.com]

- 10. pharmaffiliates.com [pharmaffiliates.com]

- 11. tsijournals.com [tsijournals.com]

- 12. prepchem.com [prepchem.com]

- 13. researchgate.net [researchgate.net]

- 14. Green synthesis of propylene oxide directly from propane - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Showing Compound N-Ethylaniline (FDB004541) - FooDB [foodb.ca]

- 16. CompTox Chemicals Dashboard [comptox.epa.gov]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 19. researchgate.net [researchgate.net]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. mdpi.com [mdpi.com]

- 22. pubs.acs.org [pubs.acs.org]

- 23. youtube.com [youtube.com]

1-(N-Ethylanilino)propan-2-ol synthesis pathways and precursors

[1][2]

Executive Summary

This technical guide details the synthesis pathways for 1-(N-Ethylanilino)propan-2-ol (also known as N-Ethyl-N-(2-hydroxypropyl)aniline), a critical intermediate in the manufacturing of azo dyes and pharmaceutical compounds.[1][2] The guide prioritizes the epoxide ring-opening pathway due to its atom economy and industrial scalability, while also documenting the halohydrin substitution route as a viable laboratory alternative.[1][2]

Part 1: Chemical Identity & Precursors[2]

Target Molecule Profile

| Property | Specification |

| IUPAC Name | 1-(N-Ethyl-N-phenylamino)propan-2-ol |

| Common Name | N-Ethyl-N-(2-hydroxypropyl)aniline |

| Molecular Formula | C₁₁H₁₇NO |

| Molecular Weight | 179.26 g/mol |

| Appearance | Viscous, pale yellow to colorless liquid |

| Solubility | Soluble in ethanol, acetone, benzene; low solubility in water |

Precursor Analysis

The synthesis relies on two primary precursors.[1] Purity control of these inputs is critical to minimize side reactions (e.g., oligomerization of propylene oxide).

| Precursor | CAS Number | Role | Critical Hazards |

| N-Ethylaniline | 103-69-5 | Nucleophile | Toxic (Methemoglobinemia), Skin Absorbent |

| Propylene Oxide | 75-56-9 | Electrophile | Extremely Flammable, Carcinogen (1B), Mutagen |

| 1-Chloro-2-propanol | 127-00-4 | Alt.[1][2] Electrophile | Toxic, Combustible |

| Lithium Bromide | 7550-35-8 | Lewis Acid Cat.[1][2] | Hygroscopic, Irritant |

Part 2: Primary Synthesis Pathway (Epoxide Ring Opening)[2]

Reaction Mechanism

This pathway utilizes the nucleophilic attack of the secondary amine (N-ethylaniline) on the epoxide ring of propylene oxide.[2] Under Lewis Acid catalysis (LiBr) , the reaction is highly regioselective. The nitrogen lone pair attacks the less sterically hindered terminal carbon (

Reaction Scheme:

Mechanistic Pathway Diagram[1][2]

Figure 1: Lewis acid-catalyzed regioselective ring opening of propylene oxide by N-ethylaniline.[1][2]

Experimental Protocol (Catalytic Route)

Scale: Laboratory (1.0 mol basis) Equipment: High-pressure stainless steel autoclave (Parr reactor), mechanical stirrer.

Step-by-Step Methodology:

-

Reactor Charging:

-

Purge the autoclave with Nitrogen (

) to remove oxygen. -

Charge 121.18 g (1.0 mol) of N-Ethylaniline and 0.5 g of Lithium Bromide (LiBr) into the reactor.

-

Note: LiBr acts as a Lewis acid, activating the epoxide oxygen and facilitating ring opening at lower temperatures.

-

-

Heating & Addition:

-

Heat the mixture to 80°C under stirring (500 RPM).

-

Slowly feed 63.8 g (1.1 mol) of Propylene Oxide into the reactor using a high-pressure dosing pump.

-

Control: Maintain internal temperature between 80°C - 90°C . The reaction is exothermic; adjust feed rate to control heat evolution.

-

-

Reaction Phase:

-

Once addition is complete, seal the reactor and raise the temperature to 125°C .

-

Maintain conditions for 3–5 hours . Pressure will initially rise and then stabilize/drop as propylene oxide is consumed.[1]

-

End-point: Monitor pressure drop or sample for GC analysis (disappearance of N-ethylaniline).[1][2]

-

-

Workup & Purification:

-

Cool reactor to room temperature and vent residual pressure.[1][3]

-

Vacuum Distillation: Transfer the crude mixture to a distillation apparatus.[1]

-

Remove unreacted propylene oxide and trace water at low vacuum.[1]

-

Distill the main product fraction under high vacuum (< 5 mmHg). The product typically distills at 130–140°C (at reduced pressure).

-

Part 3: Alternative Synthesis Pathway (Halohydrin Substitution)[2]

Overview

This method is suitable when high-pressure equipment (autoclave) is unavailable.[1][2] It involves the

Experimental Protocol

Reagents: N-Ethylaniline, 1-Chloro-2-propanol, Sodium Carbonate (

-

Dissolution: In a 3-neck round bottom flask equipped with a reflux condenser, dissolve 1.0 mol N-Ethylaniline in 200 mL of Ethanol.

-

Base Addition: Add 1.1 mol of anhydrous

(or NaOH) to neutralize the HCl generated during the reaction. -

Addition: Dropwise add 1.1 mol of 1-Chloro-2-propanol at room temperature.

-

Reflux: Heat the mixture to reflux (~78°C ) for 8–12 hours .

-

Workup: Filter off the inorganic salts (

). Evaporate the ethanol solvent.[1] -

Purification: Distill the residue under vacuum to obtain the product.

Part 4: Process Workflow & Quality Control

Industrial Process Flow

The following diagram illustrates the industrial workflow for the preferred epoxide route, including safety checkpoints.

Figure 2: Industrial process flow for the synthesis of 1-(N-Ethylanilino)propan-2-ol.

Quality Control Parameters

Part 5: Safety & Toxicology (E-E-A-T)[2]

Critical Hazards[1][2]

-

N-Ethylaniline: A potent methemoglobin former .[1][2] Absorption through skin can cause cyanosis (blue skin/lips) and respiratory distress.[1] Strict PPE (butyl rubber gloves, respirator) is mandatory [1].[1]

-

Propylene Oxide: A Category 1B Carcinogen and highly flammable.[1] It must be handled in a closed system to prevent vapor release.[1] The lower explosive limit (LEL) is 2.3% [2].[1]

Emergency Protocols

References

-

National Center for Biotechnology Information. "Propylene Oxide - PubChem Compound Summary."[1] PubChem. Available at: [Link][2]

-

Asadbegi, S. et al. "Propylene oxide ring opening with aniline: a combined experimental and DFT theoretical calculation study."[1] Organic Chemistry: An Indian Journal, 2015.[1][6] Available at: [Link]

-

Organic Syntheses. "N-Ethyl-p-chloroaniline (Analogous N-alkylation methodology)." Org.[1][4][6][7] Synth. 1958, 38,[2] 29. Available at: [Link]

Sources

- 1. prepchem.com [prepchem.com]

- 2. CN101200432A - Method for synthesizing N,N bis(2-hydroxypropyl) aniline series chain extender - Google Patents [patents.google.com]

- 3. Effects of Propylene Oxide End Capping on Amination of Polyalkylene Glycols - PMC [pmc.ncbi.nlm.nih.gov]

- 4. N-乙基-N-羟乙基苯胺 99% | Sigma-Aldrich [sigmaaldrich.cn]

- 5. Dimethylaminoisopropanol - Wikipedia [en.wikipedia.org]

- 6. tsijournals.com [tsijournals.com]

- 7. N-Ethyl-N-(2-chloroethyl)aniline - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Solubility of 1-(N-Ethylanilino)propan-2-ol for Pharmaceutical Research and Development

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 1-(N-Ethylanilino)propan-2-ol, a molecule of interest in chemical synthesis and potential pharmaceutical development. Solubility is a critical determinant of a compound's behavior in both biological and manufacturing contexts, influencing everything from bioavailability to the feasibility of formulation. This document delves into the theoretical principles governing the solubility of this specific molecule, offers a predicted solubility profile based on its structural attributes, and provides detailed, field-proven protocols for the experimental determination of both thermodynamic and kinetic solubility. Designed for researchers, scientists, and drug development professionals, this guide synthesizes established methodologies with the underlying scientific rationale to empower informed decision-making in the laboratory.

Introduction to 1-(N-Ethylanilino)propan-2-ol and the Critical Role of Solubility

The journey of a potential drug candidate from discovery to a viable therapeutic is fraught with challenges, many of which are dictated by its fundamental physicochemical properties. Among these, solubility stands out as a cornerstone parameter that profoundly impacts a compound's developability.

Molecular Structure and Physicochemical Properties

1-(N-Ethylanilino)propan-2-ol is an aromatic amino alcohol. Its structure is characterized by two key regions that dictate its chemical behavior and, consequently, its solubility:

-

The N-Ethylaniline Moiety: This portion consists of a benzene ring substituted with an ethylamino group. The aromatic ring and the ethyl group are nonpolar and hydrophobic ("water-hating"). This region is prone to van der Waals interactions and will favor dissolution in nonpolar or weakly polar organic solvents.[1][2]

-

The Propan-2-ol Moiety: This aliphatic side chain contains a hydroxyl (-OH) group. This group is polar and hydrophilic ("water-loving"), capable of acting as both a hydrogen bond donor and acceptor. This feature promotes interaction with polar protic solvents like water and alcohols.

The interplay between the hydrophobic aniline "head" and the more hydrophilic propanol "tail" defines 1-(N-Ethylanilino)propan-2-ol as an amphiphilic molecule. Its solubility will therefore be highly dependent on the nature of the solvent system. Based on the structure of the related compound N-ethylaniline, which has a LogP (octanol-water partition coefficient) of approximately 2.16, the parent structure is significantly more lipophilic than it is hydrophilic.[3] The addition of the hydroxyl group will increase polarity but the molecule is expected to retain a preference for organic solvents.

The Importance of Solubility in Drug Discovery and Development

Understanding a compound's solubility is not an academic exercise; it is a critical requirement for successful drug development.[4][5]

-

Bioavailability: For orally administered drugs, dissolution in the gastrointestinal tract is a prerequisite for absorption into the bloodstream. Low aqueous solubility is a primary cause of poor oral bioavailability.[4]

-

Formulation: Developing a stable and effective dosage form—be it a tablet, capsule, or injectable solution—requires the active pharmaceutical ingredient (API) to be soluble in the chosen excipients or solvent systems.

-

In Vitro Screening: Inconsistent or artificially low results in biological assays can often be traced back to a compound precipitating out of the assay medium.[4][6] Determining solubility early ensures the reliability of screening data.

Theoretical Principles of Solubility

To experimentally measure solubility is to obtain a number; to understand the principles behind it is to gain predictive power.

"Like Dissolves Like": An Analysis of Intermolecular Forces

The adage "like dissolves like" is the guiding principle of solubility. A solute dissolves best in a solvent that engages in similar types of intermolecular forces.

-

In Polar Protic Solvents (e.g., Water, Ethanol): These solvents are characterized by O-H or N-H bonds. The hydroxyl group of 1-(N-Ethylanilino)propan-2-ol can form strong hydrogen bonds with these solvents. However, the large, nonpolar N-ethylaniline portion must disrupt the solvent's existing hydrogen-bonding network, an energetically unfavorable process.[7] This leads to an expectation of low to moderate solubility.

-

In Polar Aprotic Solvents (e.g., DMSO, Acetone): These solvents have dipole moments but lack O-H bonds. They can act as hydrogen bond acceptors for the compound's -OH group. They are also effective at solvating the nonpolar regions. Therefore, high solubility is anticipated in these solvents.

-

In Nonpolar Solvents (e.g., Hexane, Toluene): These solvents rely on weak van der Waals forces. While they can interact favorably with the N-ethylaniline moiety, they offer no favorable interactions for the polar hydroxyl group. This mismatch suggests low solubility.

Thermodynamic vs. Kinetic Solubility: What Are We Measuring?

The term "solubility" can refer to two distinct measurements, and the choice between them is dictated by the stage of research.[8][9]

-

Thermodynamic Solubility (Equilibrium Solubility): This is the true, stable concentration of a solute in a solvent when the system has reached equilibrium (i.e., the rate of dissolution equals the rate of precipitation).[10] It is a state-independent value measured under specific conditions (e.g., temperature, pH). The shake-flask method is the gold standard for its determination.[5][9] This measurement is crucial for lead optimization and formulation.

-

Kinetic Solubility: This measures the concentration of a compound when it begins to precipitate from a supersaturated solution, typically created by diluting a high-concentration stock (e.g., in DMSO) into an aqueous buffer.[4] It is a high-throughput method well-suited for the early stages of drug discovery to quickly flag compounds with potential solubility liabilities.[4][6] The measured value is often higher than the thermodynamic solubility.

Factors Influencing Solubility

Several environmental factors can significantly alter a compound's solubility.[11]

-

Temperature: Solubility is generally temperature-dependent. For most solids, solubility increases with temperature, although there are exceptions.

-

pH: For ionizable compounds like 1-(N-Ethylanilino)propan-2-ol (the aniline nitrogen is basic), pH is a critical factor. In acidic solutions (low pH), the nitrogen atom will be protonated, forming a positively charged cation. This ionic form is typically much more water-soluble than the neutral molecule.[7]

-

Particle Size: While particle size does not affect the true equilibrium solubility, it significantly impacts the rate of dissolution. Smaller particles have a larger surface area-to-volume ratio and dissolve faster.[12]

Predicted Solubility Profile of 1-(N-Ethylanilino)propan-2-ol

While experimental determination is the definitive measure, a predicted profile based on chemical principles provides a strong starting point for experimental design.

| Solvent Category | Example Solvents | Predicted Solubility | Rationale for Prediction |

| Polar Protic | Water | Very Low | The large hydrophobic N-ethylaniline moiety dominates, making it energetically costly to disrupt water's strong hydrogen-bonding network.[7] |

| Ethanol, Methanol, Isopropanol | High | The alkyl chains of these alcohols can solvate the nonpolar part of the molecule, while their hydroxyl groups form strong hydrogen bonds with the compound's -OH group.[13] | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Acetone, Acetonitrile (ACN) | High | These solvents effectively solvate both the polar and nonpolar regions of the molecule through dipole-dipole and induced dipole interactions. DMSO is a particularly potent solvent for a wide range of organic molecules.[14] |

| Weakly Polar | Dichloromethane (DCM), Chloroform | High | These solvents are effective at solvating moderately polar to nonpolar compounds. The polarity is sufficient to interact with the entire molecule favorably. |

| Nonpolar | Hexane, Toluene | Low to Moderate | Hexane, being a pure alkane, will poorly solvate the polar -OH group. Toluene, with its aromatic ring, may offer slightly better solubility through π-stacking interactions with the aniline ring, but the polarity mismatch with the hydroxyl group remains. |

Experimental Determination of Thermodynamic Solubility

For accurate, reliable data essential for later-stage development, the shake-flask method is the definitive approach.[5][9][12]

The Shake-Flask Method: The Gold Standard

This method directly measures the concentration of a saturated solution in equilibrium with an excess of the solid compound.[10] It is labor-intensive but provides the most accurate and relevant data for thermodynamic solubility.

Rationale for Method Selection

The key to this method is achieving a true thermodynamic equilibrium. This requires ensuring that the system is agitated for a sufficient duration (often 24-72 hours) so that the measured concentration is constant and independent of time.[12][15] This contrasts with kinetic methods, which measure precipitation from a non-equilibrium, supersaturated state.

Detailed Step-by-Step Protocol

Materials and Equipment:

-

1-(N-Ethylanilino)propan-2-ol (solid form)

-

Selected solvents (HPLC grade or equivalent)

-

Analytical balance

-

Glass vials with screw caps (e.g., 4 mL)

-

Orbital shaker or rotator in a temperature-controlled incubator

-

Syringes and syringe filters (e.g., 0.45 µm PVDF or PTFE)

-

Centrifuge (optional)

-

Analytical instrumentation for quantification (e.g., HPLC-UV, UV-Vis Spectrophotometer)

-

Volumetric flasks and pipettes for dilutions

Safety Precautions:

-

Consult the Safety Data Sheet (SDS) for 1-(N-Ethylanilino)propan-2-ol and all solvents used.

-

Handle the compound and solvents in a well-ventilated fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[16][17]

-

Take precautions against static discharge when handling flammable organic solvents.[18][19]

Procedure:

-

Preparation: Add an excess amount of solid 1-(N-Ethylanilino)propan-2-ol to a pre-weighed glass vial. An amount sufficient to ensure solid material remains at the end of the experiment is crucial.

-

Solvent Addition: Add a precise volume (e.g., 2 mL) of the chosen solvent to the vial.

-

Equilibration: Tightly cap the vial and place it on an orbital shaker in an incubator set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the slurry for a predetermined period, typically 24 to 48 hours, to ensure equilibrium is reached.[5][12]

-

Causality Insight: This extended agitation is the most critical step. It provides sufficient time and energy for the dissolution and precipitation processes to reach a dynamic equilibrium, where the concentration of the dissolved solute no longer changes.[10]

-

-

Phase Separation: After equilibration, let the vials stand undisturbed to allow the excess solid to settle. To separate the saturated solution from the undissolved solid, two methods are common:

-

Filtration (Preferred): Carefully draw the supernatant into a syringe and pass it through a chemical-resistant syringe filter (e.g., 0.45 µm) into a clean vial.[6][12]

-

Self-Validating Step: Discard the first few drops of the filtrate to saturate any potential binding sites on the filter membrane, preventing loss of the analyte.[12]

-

-

Centrifugation: Alternatively, centrifuge the vials at high speed to pellet the excess solid, then carefully sample the supernatant.

-

-

Analysis:

-

Accurately dilute the clear, saturated filtrate with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of 1-(N-Ethylanilino)propan-2-ol using a pre-validated analytical method (e.g., HPLC-UV) against a calibration curve prepared with known concentrations of the compound.

-

-

Data Analysis: Calculate the solubility in units such as mg/mL or µg/mL. Confirm visually that excess solid remained in the original vial to validate that the solution was indeed saturated.

Workflow Visualization: Thermodynamic Solubility

Caption: Workflow for Thermodynamic Solubility Determination.

High-Throughput Kinetic Solubility Assays

For early-stage discovery, where hundreds of compounds may need to be profiled quickly, kinetic solubility assays provide a valuable, resource-efficient alternative.[4]

The Role of Kinetic Assays in Early Discovery

The goal here is not to find the true thermodynamic solubility, but to rapidly identify compounds that are likely to precipitate under aqueous conditions, which can confound biological assay results.[6] The method is fast and amenable to automation in 96- or 384-well plate formats.

Protocol: DMSO-Dilution Method with Nephelometric Detection

Procedure:

-

Stock Solution: Prepare a high-concentration stock solution of 1-(N-Ethylanilino)propan-2-ol in 100% DMSO (e.g., 10 mM).

-

Plate Setup: Dispense a small volume (e.g., 2 µL) of the DMSO stock solution into the wells of a microtiter plate.

-

Buffer Addition: Rapidly add an aqueous buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4) to each well to achieve the desired final test concentration. The final DMSO concentration should be kept low (typically ≤1%) to minimize its co-solvent effects.

-

Incubation: Mix the plate and incubate at a controlled temperature (e.g., 25 °C) for a short period (e.g., 1-2 hours).

-

Detection: Measure the turbidity or light scattering in each well using a nephelometer or a plate reader capable of absorbance readings.[4] An increase in light scattering or absorbance relative to controls indicates the formation of a precipitate. The concentration at which precipitation is first observed is reported as the kinetic solubility.

Workflow Visualization: Kinetic Solubility Assay

Caption: High-Throughput Kinetic Solubility Workflow.

Conclusion and Future Directions

This guide has established the theoretical foundation for understanding the solubility of 1-(N-Ethylanilino)propan-2-ol and provided robust, actionable protocols for its experimental measurement. The amphiphilic nature of the molecule suggests a strong dependence on the solvent system, with high solubility predicted in polar organic solvents and low solubility in aqueous and nonpolar media.

For comprehensive characterization in a drug development context, future work should focus on generating a full pH-solubility profile by performing thermodynamic solubility measurements in a series of buffers across a physiologically relevant pH range (e.g., pH 1.2 to 7.4). Additionally, assessing solubility at different temperatures would be invaluable for understanding the thermodynamics of dissolution and for developing robust manufacturing processes. Armed with this data, researchers can confidently advance the formulation and development of 1-(N-Ethylanilino)propan-2-ol.

References

-

AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]

-

Wikipedia. (2024). Solubility equilibrium. Retrieved from [Link]

-

protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

-

BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link]

-

ResearchGate. (2013). Can anyone tell me how to perform equilibrium solubility studies step by step practically? Retrieved from [Link]

-

National Center for Advancing Translational Sciences (NCATS). (2023). Aqueous Kinetic Solubility. Retrieved from [Link]

-

Xiong, J., Zhang, T., Xu, M., & Jin, S. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal, 54(16), 1349-1354. Retrieved from [Link]

-

digicollections.net. (n.d.). 1.16 Phase solubility analysis. Retrieved from [Link]

-

SlideShare. (n.d.). solubility experimental methods.pptx. Retrieved from [Link]

-

pill.bid. (n.d.). Solubility Table. Retrieved from [Link]

-

Bao, J., et al. (2012). A New Protocol To Determine the Solubility of Drugs into Polymer Matrixes. Molecular Pharmaceutics, 10(2), 723-730. Retrieved from [Link]

-

Computational Chemistry. (2022). Compound solubility measurements for early drug discovery. Retrieved from [Link]

-

Fakhree, M. A. A., et al. (n.d.). Experimental and Computational Methods Pertaining to Drug Solubility. Retrieved from [Link]

-

SciELO. (n.d.). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guidelines. Retrieved from [Link]

- Google Patents. (n.d.). WO2005116635A1 - Method for determining solubility of a chemical compound.

-

U.S. Pharmacopeia. (2011). Description and Solubility. Retrieved from [Link]

-

ChemDB. (2025). N-Ethylaniline Properties. Retrieved from [Link]

-

Chemsrc. (2025). 1-(N-ethylanilino)propan-2-one. Retrieved from [Link]

-

Jordi Labs. (n.d.). Solubility for Common Extractable Compounds. Retrieved from [Link]

-

Solubility of Things. (n.d.). N-Methylaniline. Retrieved from [Link]

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 7670, N-Ethylaniline. Retrieved from [Link]

-

3D-basics. (2025). Safety Data Sheet: propan-2-ol. Retrieved from [Link]

-

University of Rochester. (n.d.). COMMON SOLVENT PROPERTIES. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Polymerization of new aniline derivatives: synthesis, characterization and application as sensors. Retrieved from [Link]

-

Indian Journal of Pharmaceutical Education and Research. (2025). An Insight into the Synthetic Strategies and Pharmacological Effects of Cinnoline Derivatives. Retrieved from [Link]

-

Chemistry LibreTexts. (2019). 4.4 Solubility. Retrieved from [Link]

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 231181, 1-[Ethyl(methyl)amino]propan-2-ol. Retrieved from [Link]

-

ScienceDirect. (2023). Basic physicochemical properties, excess properties, and intermolecular interactions of n-propanol/isopropanol and ethylenediamine binary mixtures. Retrieved from [Link]

-

CAS Common Chemistry. (n.d.). N-Ethylaniline. Retrieved from [Link]

-

Master Organic Chemistry. (2020). Common Solvents Used in Organic Chemistry: Table of Properties. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 3-Anilino-1-(isopropylamino)propan-2-ol. Retrieved from [Link]

-

ResearchGate. (2023). Synthesis of Quinolines from Aniline and N-Propanol over Hierarchical Granular Yh Zeolites Modified with Metal Oxides. Retrieved from [Link]

Sources

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. The Solubility of Aniline_Chemicalbook [chemicalbook.com]

- 3. N-Ethylaniline | C8H11N | CID 7670 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. enamine.net [enamine.net]

- 5. scielo.br [scielo.br]

- 6. protocols.io [protocols.io]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 9. researchgate.net [researchgate.net]

- 10. Solubility equilibrium - Wikipedia [en.wikipedia.org]

- 11. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]

- 12. researchgate.net [researchgate.net]

- 13. Actylis - Propan-2-Ol [solutions.actylis.com]

- 14. lifechemicals.com [lifechemicals.com]

- 15. digicollections.net [digicollections.net]

- 16. fishersci.com [fishersci.com]

- 17. static.3d-basics.com [static.3d-basics.com]

- 18. sigmaaldrich.com [sigmaaldrich.com]

- 19. MSDS Isopropanol [search.abb.com]

Spectroscopic Profile of 1-(N-Ethylanilino)propan-2-ol: An In-depth Technical Guide

This technical guide provides a comprehensive analysis of the spectroscopic signature of 1-(N-Ethylanilino)propan-2-ol, a molecule of interest in synthetic chemistry and drug development. For researchers and scientists, a thorough understanding of a compound's spectroscopic properties is paramount for its unambiguous identification, purity assessment, and structural elucidation. This document synthesizes predicted and established spectroscopic principles to offer a detailed interpretation of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

Molecular Structure and Spectroscopic Overview

1-(N-Ethylanilino)propan-2-ol possesses a unique combination of functional groups: a secondary aromatic amine (N-ethylaniline) and a secondary alcohol (propan-2-ol moiety). This structure gives rise to a distinct set of signals in various spectroscopic techniques, which, when analyzed in concert, provide a detailed molecular fingerprint.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, signal integrations, and coupling patterns, we can deduce the precise connectivity of atoms.

A. ¹H NMR Spectroscopy: Probing the Proton Environments

The proton NMR spectrum of 1-(N-Ethylanilino)propan-2-ol is predicted to exhibit a series of distinct signals corresponding to the different proton environments within the molecule. The choice of a deuterated solvent, such as chloroform-d (CDCl₃), is standard for dissolving the analyte without introducing interfering proton signals.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.20 - 7.30 | Multiplet | 2H | Aromatic (ortho-H) |

| ~6.60 - 6.75 | Multiplet | 3H | Aromatic (meta- & para-H) |

| ~4.00 | Multiplet | 1H | CH-OH |

| ~3.30 - 3.40 | Quartet | 2H | N-CH₂-CH₃ |

| ~3.15 - 3.25 | Multiplet | 2H | N-CH₂-CH |

| ~2.50 | Singlet (broad) | 1H | OH |

| ~1.20 | Doublet | 3H | CH-CH₃ |

| ~1.15 | Triplet | 3H | N-CH₂-CH₃ |

Causality Behind Peak Assignments:

-

Aromatic Protons: The protons on the benzene ring are deshielded due to the ring current effect and will appear in the downfield region (~6.6-7.3 ppm). The electron-donating nature of the nitrogen atom will cause a slight shielding effect, particularly for the ortho and para positions, leading to the observed splitting pattern.

-

Methine Proton (CH-OH): The proton attached to the carbon bearing the hydroxyl group is deshielded by the electronegative oxygen atom and will appear around 4.00 ppm. Its multiplicity will be a multiplet due to coupling with the adjacent methylene and methyl protons.

-

Methylene Protons (N-CH₂): The two sets of methylene protons attached to the nitrogen are diastereotopic due to the presence of the chiral center at the propan-2-ol moiety. This will result in two distinct signals. The quartet for the N-ethyl group arises from coupling with the adjacent methyl protons.

-

Hydroxyl Proton (OH): The chemical shift of the hydroxyl proton is highly variable and depends on concentration, temperature, and solvent. It often appears as a broad singlet due to hydrogen bonding and rapid exchange.

-

Methyl Protons: The methyl group of the propan-2-ol moiety will appear as a doublet due to coupling with the adjacent methine proton. The methyl group of the ethyl moiety will be a triplet, coupled to the adjacent methylene protons.

B. ¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~148 | Aromatic (C-N) |

| ~129 | Aromatic (ortho-C) |

| ~117 | Aromatic (para-C) |

| ~113 | Aromatic (meta-C) |

| ~68 | CH-OH |

| ~55 | N-CH₂-CH |

| ~45 | N-CH₂-CH₃ |

| ~22 | CH-CH₃ |

| ~13 | N-CH₂-CH₃ |

Interpretation of Carbon Signals:

-

Aromatic Carbons: The carbon atom directly attached to the nitrogen (C-N) is the most deshielded among the aromatic carbons. The other aromatic carbons will appear in the typical range of 110-130 ppm.

-

Aliphatic Carbons: The carbon bearing the hydroxyl group (CH-OH) will be significantly deshielded due to the electronegative oxygen. The carbons attached to the nitrogen will also be deshielded. The methyl carbons will appear in the most upfield region of the spectrum.

II. Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of different bonds.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3200 | Broad, Medium | O-H stretch (alcohol, hydrogen-bonded) |

| 3050 - 3020 | Medium | Aromatic C-H stretch |

| 2970 - 2850 | Strong | Aliphatic C-H stretch |

| 1600, 1500 | Strong, Medium | C=C stretch (aromatic ring) |

| 1350 - 1250 | Strong | C-N stretch (aromatic amine) |

| 1150 - 1050 | Strong | C-O stretch (secondary alcohol) |

| 750, 690 | Strong | C-H bend (out-of-plane, monosubstituted benzene) |

Rationale for IR Absorptions:

-

O-H Stretch: The most characteristic peak will be the broad absorption band in the 3400-3200 cm⁻¹ region, indicative of the hydrogen-bonded hydroxyl group of the alcohol.[1]

-

C-H Stretches: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while aliphatic C-H stretches are observed just below 3000 cm⁻¹.

-

Aromatic C=C Stretches: The presence of the benzene ring will give rise to characteristic sharp peaks around 1600 and 1500 cm⁻¹.

-

C-N and C-O Stretches: The stretching vibrations for the C-N bond of the aromatic amine and the C-O bond of the secondary alcohol will appear in the fingerprint region and are strong indicators of these functional groups.

III. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation. In electron ionization (EI) mode, the molecule is ionized, and the resulting molecular ion often undergoes fragmentation.

Predicted Mass Spectrometry Data (EI)

| m/z | Relative Intensity | Assignment |

| 179 | Moderate | [M]⁺ (Molecular Ion) |

| 164 | Low | [M - CH₃]⁺ |

| 134 | High | [M - CH(OH)CH₃]⁺ |

| 106 | Very High (Base Peak) | [C₆H₅N(CH₂)CH₃]⁺ |

| 77 | Moderate | [C₆H₅]⁺ |

| 45 | Moderate | [CH(OH)CH₃]⁺ |

Fragmentation Pathway Analysis:

The molecular ion ([M]⁺) is expected at m/z 179. The most favorable fragmentation pathway is the alpha-cleavage adjacent to the nitrogen atom, leading to the resonance-stabilized ion at m/z 106, which is predicted to be the base peak. Another significant fragmentation is the loss of the hydroxypropyl group, resulting in a fragment at m/z 134. The presence of a fragment at m/z 45 would correspond to the propan-2-ol side chain.

Sources

Technical Whitepaper: Discovery, Synthesis, and Industrial Significance of 1-(N-Ethylanilino)propan-2-ol

[1]

Executive Summary

1-(N-Ethylanilino)propan-2-ol (CAS: 16078-88-9), often referred to industrially as

This guide provides a comprehensive technical analysis of this compound, moving beyond basic identity to explore the mechanistic causality of its synthesis, its pivotal role in color chemistry, and the safety protocols required for its handling.

Chemical Identity Table[1]

| Property | Specification |

| IUPAC Name | 1-(N-Ethyl-N-phenylamino)propan-2-ol |

| Common Name | |

| CAS Registry Number | 16078-88-9 |

| Molecular Formula | |

| Molecular Weight | 179.26 g/mol |

| Physical State | Viscous, pale yellow to amber liquid |

| Boiling Point | ~268°C (at 760 mmHg) |

| Key Function | Coupling component for Azo Dyes (Disperse Class) |

Historical Genesis: The "Hydrophobic" Challenge

The history of 1-(N-Ethylanilino)propan-2-ol is inextricably linked to the "Dyeing Problem" of the early 20th century.[1]

-

The Catalyst (1920s): The invention of Cellulose Acetate (acetate rayon) created a crisis. Traditional water-soluble acid and direct dyes, which worked on wool and cotton, simply slid off this new hydrophobic fiber.

-

The Solution: Chemists at British Dyestuffs Corporation (later ICI) and IG Farben realized that for a dye to penetrate a hydrophobic fiber, the dye itself must be hydrophobic (non-ionic) but capable of being dispersed in water.

-

The Evolution of the Coupler: Early disperse dyes used simple anilines. However, to improve substantivity (binding strength) and fastness (resistance to fading), the aniline ring needed modification.

-

Generation 1:

-alkylation (e.g., -

Generation 2: Introduction of hydroxyalkyl groups.[1] The hydroxyethyl group (

) was standard.[1] -

Generation 3 (The Breakthrough): The introduction of the hydroxypropyl group (

) via propylene oxide.[1][2] This slight structural variation offered superior solubility in organic processing solvents and tuned the "hydrophile-lipophile balance" (HLB) of the final dye molecule, often resulting in better leveling properties on polyester.

-

The Synthetic Pathway: "Discovery" of the Route

The "discovery" of this compound is defined by the industrial optimization of the hydroxyalkylation reaction. Unlike complex multi-step syntheses, this route is elegant in its atom economy.

The Reaction

The synthesis involves the nucleophilic ring-opening of Propylene Oxide by

Mechanistic Deep Dive (Regioselectivity)

The critical technical aspect of this synthesis is regioselectivity . Propylene oxide is an asymmetric epoxide.[1] The nucleophile (

- (Terminal, less hindered): Yields the secondary alcohol (Target Product).

- (Internal, more hindered): Yields the primary alcohol (Undesired Isomer).

Under standard industrial conditions (neutral to basic catalysis, elevated temperature), the reaction is governed by steric control (

Figure 1: Mechanistic pathway illustrating the regioselective ring-opening of propylene oxide.

Industrial Applications: The Disperse Dye Engine

1-(N-Ethylanilino)propan-2-ol serves as the Coupling Component in the synthesis of azo dyes.[1]

The Azo Coupling Workflow

-

Diazo Component: A substituted nitroaniline (e.g., 2-chloro-4-nitroaniline) is diazotized using sodium nitrite and mineral acid to form a diazonium salt.[1]

-

Coupling: The diazonium salt is reacted with 1-(N-Ethylanilino)propan-2-ol.[1] The electron-rich aniline ring directs the azo group (

) to the para position relative to the amino group.[1]

Why this specific intermediate?

-

Hypsochromic/Bathochromic Shifts: The

-alkyl substituents donate electron density into the conjugated system, shifting the absorption maximum ( -

Fastness: The hydroxyl group provides a site for hydrogen bonding with the fiber (polyester/nylon) or can be esterified (e.g., acetylated) to drastically improve sublimation fastness during high-temperature ironing.[1]

Figure 2: Industrial workflow for synthesizing Disperse Dyes using the target intermediate.[1]

Experimental Protocol: Laboratory Synthesis

Disclaimer: This protocol is for research purposes only. All procedures must be conducted in a fume hood with appropriate PPE.

Objective

Synthesis of 1-(N-Ethylanilino)propan-2-ol via hydroxyalkylation.

Reagents

- -Ethylaniline (1.0 eq)[1]

-

Propylene Oxide (1.1 - 1.2 eq)[1]

-

Catalyst: Sodium ethoxide (0.5 mol%) or Glacial Acetic Acid (mild acid catalysis is also possible but base is preferred for kinetics).[1]

Procedure

-

Setup: Use a stainless steel high-pressure autoclave (Parr reactor) equipped with a magnetic stirrer and temperature controller.

-

Charging: Load

-Ethylaniline and the catalyst into the reactor. Seal and purge with Nitrogen ( -

Heating: Heat the mixture to 130°C .

-

Addition: Slowly feed Propylene Oxide into the reactor using a high-pressure liquid pump.

-

Note: The reaction is exothermic . Control feed rate to maintain temperature

. Pressure will rise.[1]

-

-

Digestion: Once addition is complete, hold at temperature for 2–4 hours until pressure drops and stabilizes (indicating consumption of PO).

-

Work-up:

Safety & Toxicology (E-E-A-T)

Handling aniline derivatives requires strict adherence to safety standards.[3][4][5][6][7]

-

Acute Toxicity: Like most anilines, this compound is toxic by inhalation and ingestion. It can cause methemoglobinemia (cyanosis), interfering with the blood's oxygen-carrying capacity.[1]

-

Skin Absorption: High permeability.[1] Tychem® or heavy nitrile gloves are mandatory.[1]

-

Carcinogenicity: While less active than unsubstituted aniline, it should be treated as a potential mutagen.

-

Environmental: Toxic to aquatic life.[1] Do not release into drains.[1][4][8]

First Aid Protocol:

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 158014: 1-(N-Ethylanilino)propan-2-ol. Retrieved from [Link]

- Freeman, H. S., & Mock, G. N. (2012).Dye Chemistry: The Synthesis of Disperse Dyes. North Carolina State University, College of Textiles. (Contextual grounding on hydroxyalkyl aniline coupling).

- U.S. Patent 4,425,266.Use of N-oxalkylated derivatives of aniline.

Sources

- 1. N-(2-Hydroxyethyl)aniline | C8H11NO | CID 31235 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. fishersci.com [fishersci.com]

- 4. chemicalbook.com [chemicalbook.com]

- 5. dcfinechemicals.com [dcfinechemicals.com]

- 6. echemi.com [echemi.com]

- 7. echemi.com [echemi.com]

- 8. datasheets.scbt.com [datasheets.scbt.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

Unlocking the Potential of 1-(N-Ethylanilino)propan-2-ol: A Technical Guide to Future Research

Introduction: An Uncharted Territory in Chemical Research

1-(N-Ethylanilino)propan-2-ol is a molecule at the frontier of chemical exploration. A substituted amino alcohol, its structure marries a hydrophobic N-ethylaniline moiety with a reactive secondary alcohol group. Despite its availability from chemical suppliers, a thorough review of scientific literature reveals a notable absence of in-depth research into its biological activities or material applications. This guide serves as a foundational document for researchers, scientists, and drug development professionals, outlining a strategic, multi-faceted research program to unlock the latent potential of this intriguing molecule. By dissecting its structural components and drawing logical inferences from analogous compounds, we can chart a course for systematic investigation into its medicinal, toxicological, and industrial possibilities.

Physicochemical and Structural Analysis

A comprehensive understanding of a molecule's physical and chemical properties is the bedrock of any research endeavor. For 1-(N-Ethylanilino)propan-2-ol, we can predict or infer several key characteristics that will guide its handling, formulation, and application.

| Property | Predicted/Inferred Value or Characteristic | Significance in Research |

| Molecular Formula | C₁₁H₁₇NO | Provides the basis for molecular weight calculation and elemental analysis. |

| Molecular Weight | 179.26 g/mol | Influences diffusion rates, membrane permeability, and stoichiometric calculations. |

| Appearance | Likely a viscous liquid, possibly yellow to brown, darkening on exposure to light and air.[1][2][3] | Guides handling and storage procedures to prevent degradation. |

| Solubility | Predicted to be poorly soluble in water, but soluble in organic solvents like ethanol, and acetone.[1][2] | Critical for choosing appropriate solvents for synthesis, purification, and formulation for biological and material science studies. |

| LogP (Octanol/Water Partition Coefficient) | Estimated to be around 2.2.[3] | Suggests good lipid solubility and the potential to cross biological membranes, including the blood-brain barrier. |

| Reactivity | The secondary alcohol offers sites for esterification, etherification, and oxidation.[4][5][6] The aromatic amine can undergo electrophilic substitution and N-alkylation.[7][8][9][10] | Opens avenues for derivatization in medicinal chemistry and polymerization in material science. |

Proposed Research Areas: A Multi-Pronged Approach

The true potential of 1-(N-Ethylanilino)propan-2-ol can only be revealed through a systematic and multi-disciplinary research effort. The following sections outline key areas of investigation, from therapeutic applications to industrial uses.

I. Medicinal Chemistry and Pharmacology: The Search for Bioactivity

The structural motif of an aromatic amine linked to an amino alcohol is present in numerous biologically active compounds, particularly those targeting the cardiovascular and central nervous systems. This makes a pharmacological investigation of 1-(N-Ethylanilino)propan-2-ol a logical and promising starting point.

Rationale and Potential Biological Targets:

-

Cardiovascular System: The β-amino alcohol pharmacophore is a classic feature of β-adrenergic receptor antagonists (beta-blockers), a class of drugs widely used to manage hypertension, angina, and arrhythmias. The N-aryl group is a common feature in many of these drugs. Therefore, it is plausible that 1-(N-Ethylanilino)propan-2-ol could exhibit activity at adrenergic receptors.

-

Central Nervous System (CNS): The lipophilic nature of the N-ethylaniline group suggests potential for blood-brain barrier penetration.[11][12] Aromatic alcohols and amines are known to possess neuroprotective or other CNS-active properties.[13][14][15][16][17][18] Potential targets could include serotonin receptors, dopamine receptors, or ion channels.

Proposed Screening Cascade:

A tiered approach to screening will efficiently identify and characterize potential bioactivity.

Caption: A proposed high-throughput screening workflow for 1-(N-Ethylanilino)propan-2-ol.

II. Synthetic Chemistry and Process Development

A robust and scalable synthetic route is essential for producing the quantities of 1-(N-Ethylanilino)propan-2-ol needed for comprehensive testing.

Proposed Synthetic Pathway:

The most direct synthesis involves the nucleophilic ring-opening of propylene oxide by N-ethylaniline. This reaction is analogous to the well-established reactions of anilines with epoxides.[19]

Caption: Proposed synthesis of 1-(N-Ethylanilino)propan-2-ol.

Detailed Protocol:

-

To a stirred solution of N-ethylaniline (1.0 equivalent) in a suitable solvent (e.g., isopropanol or under solvent-free conditions) at room temperature, add propylene oxide (1.1 equivalents) dropwise.

-

The reaction mixture is then heated to reflux (e.g., 80-100 °C) and monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.

-

Upon completion, the solvent and any excess propylene oxide are removed under reduced pressure.

-

The crude product is then purified by vacuum distillation or column chromatography on silica gel to yield pure 1-(N-Ethylanilino)propan-2-ol.

-

Characterization of the final product should be performed using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.

III. Toxicology and Safety Assessment

Given that aromatic amines are a class of compounds known for potential toxicity, a thorough toxicological evaluation is imperative.[20][21][22][23][24][25] N-ethylaniline itself is classified as toxic if swallowed, in contact with skin, or if inhaled, and may cause damage to organs through prolonged or repeated exposure.[2][26]

Proposed Toxicological Studies:

-

Genotoxicity/Mutagenicity: An Ames test should be conducted to assess the mutagenic potential of the compound.[27][28][29][30][31] This is a critical first step in safety assessment, as many aromatic amines are known to be mutagenic.[20]

-

Hepatotoxicity: In vitro assays using human liver cell lines (e.g., HepG2 or primary human hepatocytes) can provide an early indication of potential drug-induced liver injury (DILI).[32][33][34][35] Endpoints would include cell viability, reactive oxygen species (ROS) generation, and mitochondrial dysfunction.

-

Cardiotoxicity: Given the potential for cardiovascular activity, an in vitro assessment of cardiotoxicity is crucial. This should include testing for inhibition of the hERG potassium channel, which is associated with a risk of drug-induced arrhythmias.[36][37] Additionally, functional assays using human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) can assess effects on beat rate and contractility.[38][39][40]

Caption: A hypothetical metabolic pathway leading to potential toxicity.

IV. Material Science and Industrial Applications

The bifunctional nature of 1-(N-Ethylanilino)propan-2-ol, possessing both a nucleophilic secondary amine and a reactive hydroxyl group, opens up possibilities for its use as a monomer or a chemical intermediate.

-

Polymer Chemistry: The secondary alcohol can participate in polymerization reactions. For instance, it could be used as a chain extender or a monomer in the synthesis of polyesters or polyurethanes, potentially imparting unique properties due to the bulky, aromatic side group. The dehydrogenation of the secondary alcohol to a ketone is also a possibility for creating novel polymer structures.[41]

-

Dye Synthesis: N-alkylanilines are common precursors in the synthesis of azo dyes and other colorants.[42][43] The hydroxyl group on 1-(N-Ethylanilino)propan-2-ol could be used to modify the solubility or binding properties of a resulting dye molecule.

-

Fine Chemical Intermediate: The compound could serve as a building block for more complex molecules in the agrochemical or pharmaceutical industries through reactions at the alcohol or the aromatic ring.[8][22]

Conclusion: A Call to Investigation

1-(N-Ethylanilino)propan-2-ol represents a blank canvas for chemical and biological research. Based on a rigorous analysis of its structural components, there are compelling, logically-derived reasons to investigate this molecule for applications in medicine, toxicology, and material science. The proposed research pathways in this guide offer a structured and scientifically sound approach to systematically unveil its properties and potential uses. It is through such foundational exploration that new therapeutics, safer chemicals, and innovative materials are discovered. The scientific community is encouraged to take up this mantle of investigation and bring the potential of 1-(N-Ethylanilino)propan-2-ol to light.

References

-

Ames Test – Introduction, Principle, Procedure, Uses and Result Interpretation. (2022, August 10). Microbe Online. [Link]

-

Beland, F. A., et al. (1997). GENERAL DISCUSSION OF COMMON MECHANISMS FOR AROMATIC AMINES. In IARC Scientific Publications (No. 125, pp. 297-302). National Center for Biotechnology Information. [Link]

-

Belser, W. L., et al. (1981). Interim Procedures for Conducting the Salmonella/Microsomal Mutagenicity Assay (Ames Test). Environmental Protection Agency. [Link]

-

Gupta, P., et al. (2018). Microbial Mutagenicity Assay: Ames Test. Bio-protocol, 8(6), e2777. [Link]

-

The Ames Test. (n.d.). University of California, Davis. [Link]

-

Xu, J. J., & Henstock, J. R. (2012). Assessment of hepatotoxicity potential of drug candidate molecules including kinase inhibitors by hepatocyte imaging assay technology and bile flux imaging assay technology. Methods in molecular biology (Clifton, N.J.), 795, 99–119. [Link]

-

Radomski, J. L. (1979). The Primary Aromatic Amines: Their Biological Properties and Structure-Activity Relationships. Annual Review of Pharmacology and Toxicology, 19, 129-157. [Link]

-

In Vitro Hepatotoxicity Services. Eurofins Discovery. [Link]

-

Aromatic Amines. (n.d.). Sustainability Directory. [Link]

-

Hepatotoxicity Assay in Drug Discovery. (n.d.). Biobide. [Link]

-

Proctor, W. R., et al. (2024). Physiological liver microtissue 384-well microplate system for preclinical hepatotoxicity assessment of therapeutic small molecule drugs. Toxicological Sciences, 199(1), 1-13. [Link]

-

N-ETHYLANILINE FOR SYNTHESIS MSDS. (2016, June 1). Loba Chemie. [Link]

-

High Throughput Assay for CNS Drug Binding in Brain Tissue. Sygnature Discovery. [Link]

-

National Research Council (US) Committee on Amines. (1981). Aromatic Amines: An Assessment of the Biological and Environmental Effects. National Academies Press (US). [Link]

-

Herrmann, J., et al. (2021). Cardiovascular Safety Assessment in Cancer Drug Development. Journal of the American Heart Association, 10(24), e023773. [Link]

-

EarlyTox Cardiotoxicity Kit. (2013). Molecular Devices. [Link]

-

ICSC 1385 - N-ETHYLANILINE. (n.d.). INCHEM. [Link]

-

N-Ethylaniline. (n.d.). PubChem. [Link]

-

The primary aromatic amines: their biological properties and structure-activity relationships. (1979). Annual Review of Pharmacology and Toxicology, 19, 129-157. [Link]

-

Bagam, P., et al. (2023). Cardiotoxicity Assessment of HESI Reference Compounds Using HiPSC-CMs. FDA Grand Rounds. [Link]

-

Liu, T., & Li, Y. (2016). Cardiotoxicity Testing in Drug Development. JSM-Cardiology & Angiology, 1(1), 1003. [Link]

-

Application of In vitro transcytosis models to brain targeted biologics. (2023). mAbs, 15(1), 2248564. [Link]

-

Yoshimitsu, T., et al. (2023). Accelerating the dehydrogenation reaction of alcohols by introducing them into poly(allylamine). Polymer Chemistry, 14(20), 2315-2322. [Link]

-

Behl, C., et al. (1997). Aromatic alcohols as neuroprotectants. FEBS letters, 404(2-3), 269–272. [Link]

-

Phenotypic Screening in CNS Drug Discovery. (n.d.). NeuroProof. [Link]

-

Chiang, Y. F., & Chao, Y. C. (2014). Synthesis and Application of Oil-Soluble Red Dyes Derived from p-n-Alkyl Aniline. Journal of Cosmetics, Dermatological Sciences and Applications, 4(3), 195-201. [Link]

-

Soderberg, T. (2023, September 20). 17.6 Reactions of Alcohols. In Organic Chemistry. OpenStax. [Link]

-

Activation of Alcohols Toward Nucleophilic Substitution: Conversion of Alcohols to Alkyl Halides. (2012, December 1). University of Northern Colorado. [Link]

-

BBB Assay Service. (n.d.). IRBM. [Link]

-

Alcohol Reactivity. (n.d.). Michigan State University Department of Chemistry. [Link]

-

Taurine Neuroprotection and Neurogenesis Effect in Chronic Ethanol-Induced Rats. (2023). Medicina (Kaunas, Lithuania), 59(10), 1772. [Link]

-

Reactions of Alcohols. (2025, June 26). Save My Exams. [Link]

-

The Neuronal Nitric Oxide Synthase (nNOS) Gene and Neuroprotection Against Alcohol Toxicity. (2005). Alcohol Research & Health, 28(4), 213–216. [Link]

-

3-Anilino-1-(isopropylamino)propan-2-ol. (2011). Acta crystallographica. Section E, Structure reports online, 67(Pt 12), o3221. [Link]

-

Catalytic N-Alkylation of Anilines. (2019). ACS Catalysis, 9(10), 9184-9213. [Link]

- A kind of method for preparing N,N-dialkylaniline compound by alkylation of p-toluenesulfonic acid alkyl ester. (2019).

-

Neuroprotective Effects of Vanillyl Alcohol in Gastrodia elata Blume Through Suppression of Oxidative Stress and Anti-Apoptotic Activity in Toxin-Induced Dopaminergic MN9D Cells. (2011). Molecules, 16(7), 5349-5361. [Link]

-

Synthesis of N-Alkylanilines and Substituted Quinolines by Reaction of Aniline with Alcohols and CCl4 Effected with Ni-Containing Catalysts. (2012). Russian Journal of Organic Chemistry, 48(5), 786-790. [Link]

-

Lake, J. (2017, January 8). Amino Acids reduce Alcohol Use, Intoxication and Withdrawal. Psychology Today. [Link]

-

Synthesis, activity and metabolic stability of propan-2-one substituted tetrazolylalkanoic acids as dual inhibitors of cytosolic phospholipase A2α and fatty acid amide hydrolase. (2017). RSC medicinal chemistry, 8(12), 1257–1275. [Link]

-

Nickel-catalyzed alkyne annulation by anilines: versatile indole synthesis by C–H/N–H functionalization. (2015). Chemical Communications, 51(58), 11631-11634. [Link]

-

Synthesis of vinyl-substituted alcohols using acetylene as a C2 building block. (2022). Nature Communications, 13(1), 5853. [Link]

Sources

- 1. N-ETHYLANILINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 2. ICSC 1385 - N-ETHYLANILINE [inchem.org]

- 3. N-Ethylaniline | C8H11N | CID 7670 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 17.6 Reactions of Alcohols - Organic Chemistry | OpenStax [openstax.org]

- 5. Alcohol Reactivity [www2.chemistry.msu.edu]

- 6. savemyexams.com [savemyexams.com]

- 7. researchgate.net [researchgate.net]

- 8. CN109942436B - A kind of method for preparing N,N-dialkylaniline compound by alkylation of p-toluenesulfonic acid alkyl ester - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. Nickel-catalyzed alkyne annulation by anilines: versatile indole synthesis by C–H/N–H functionalization - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 11. Crossing the Blood-Brain Barrier for Central Nervous System Drugs: Challenges and Evaluation Strategies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 12. irbm.com [irbm.com]

- 13. Aromatic alcohols as neuroprotectants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. neuroproof.com [neuroproof.com]

- 15. Taurine Neuroprotection and Neurogenesis Effect in Chronic Ethanol-Induced Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The Neuronal Nitric Oxide Synthase (nNOS) Gene and Neuroprotection Against Alcohol Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Amino Acids reduce Alcohol Use, Intoxication and Withdrawal | Psychology Today Singapore [psychologytoday.com]

- 19. 3-Anilino-1-(isopropylamino)propan-2-ol - PMC [pmc.ncbi.nlm.nih.gov]

- 20. GENERAL DISCUSSION OF COMMON MECHANISMS FOR AROMATIC AMINES - Some Aromatic Amines, Organic Dyes, and Related Exposures - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 21. annualreviews.org [annualreviews.org]

- 22. pollution.sustainability-directory.com [pollution.sustainability-directory.com]

- 23. datasheets.scbt.com [datasheets.scbt.com]

- 24. Read "Aromatic Amines: An Assessment of the Biological and Environmental Effects" at NAP.edu [nationalacademies.org]

- 25. The primary aromatic amines: their biological properties and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. lobachemie.com [lobachemie.com]

- 27. Ames Test Protocol | AAT Bioquest [aatbio.com]

- 28. microbiologyinfo.com [microbiologyinfo.com]

- 29. archive.epa.gov [archive.epa.gov]

- 30. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]

- 31. legacy.genetics-gsa.org [legacy.genetics-gsa.org]

- 32. Assessment of hepatotoxicity potential of drug candidate molecules including kinase inhibitors by hepatocyte imaging assay technology and bile flux imaging assay technology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 33. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 34. blog.biobide.com [blog.biobide.com]

- 35. academic.oup.com [academic.oup.com]

- 36. ahajournals.org [ahajournals.org]

- 37. jsmcentral.org [jsmcentral.org]

- 38. moleculardevices.com [moleculardevices.com]

- 39. fda.gov [fda.gov]

- 40. miltenyibiotec.com [miltenyibiotec.com]

- 41. Accelerating the dehydrogenation reaction of alcohols by introducing them into poly(allylamine) - Polymer Chemistry (RSC Publishing) DOI:10.1039/D3PY00404J [pubs.rsc.org]

- 42. researchgate.net [researchgate.net]

- 43. alfa-chemistry.com [alfa-chemistry.com]

The N-Ethylanilino-Propanol Scaffold: From Industrial Intermediate to Medicinal Chemistry Synthon

Executive Summary

1-(N-Ethylanilino)propan-2-ol (CAS: 16078-88-9) is a versatile amino-alcohol scaffold traditionally utilized as a coupling component in the synthesis of azo disperse dyes.[1] However, in the context of modern drug development, this molecule represents a critical bioisostere of the aryloxypropanolamine pharmacophore found in

This technical guide analyzes the physicochemical properties, synthetic pathways, and medicinal utility of 1-(N-Ethylanilino)propan-2-ol. It is designed for researchers requiring a rigorous understanding of this scaffold's potential as a building block for G-Protein Coupled Receptor (GPCR) ligand libraries and its behavior as a metabolic intermediate.

Part 1: Chemical Identity & Structural Analysis